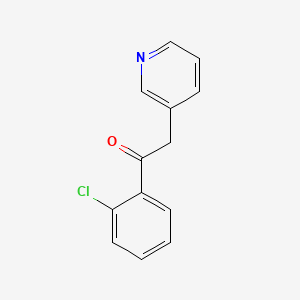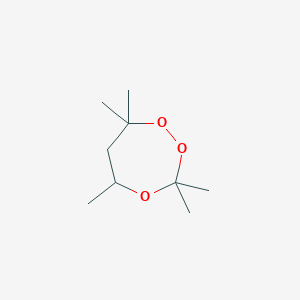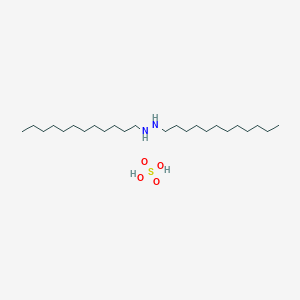![molecular formula C26H19BrO B14258490 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran CAS No. 369380-96-1](/img/structure/B14258490.png)
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran is an organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and introduce hydrogen in its place.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative .
Scientific Research Applications
5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran has several applications in scientific research:
Materials Science: Due to its photochromic properties, it is used in the development of smart materials that change color in response to light.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a change in color. This process involves the breaking and forming of chemical bonds within the molecule, which can be studied using spectroscopic techniques .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Lacks the bromomethyl group but shares the naphthopyran core.
5-(Chloromethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Similar structure but with a chlorine atom instead of bromine.
5-(Hydroxymethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran makes it more reactive in substitution reactions compared to its analogs.
Properties
CAS No. |
369380-96-1 |
|---|---|
Molecular Formula |
C26H19BrO |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-(bromomethyl)-3,3-diphenylbenzo[f]chromene |
InChI |
InChI=1S/C26H19BrO/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,18H2 |
InChI Key |
UKSRLHMOFJRUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CBr)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
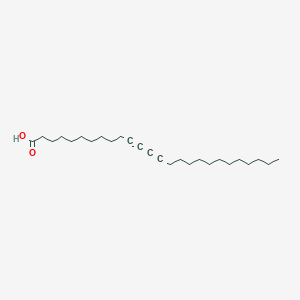
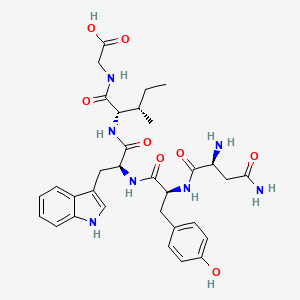
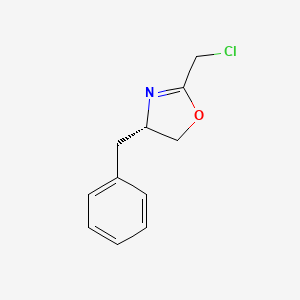
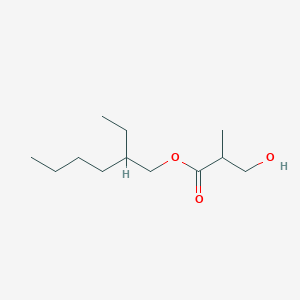
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
